4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
Description
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide features a benzamide core substituted with a cyclic imide (2,5-dioxopyrrolidin-1-yl) group and a pyrazole-ethyl side chain bearing a furan-2-yl and dimethyl substituents.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-14-21(18-4-3-13-30-18)15(2)25(24-14)12-11-23-22(29)16-5-7-17(8-6-16)26-19(27)9-10-20(26)28/h3-8,13H,9-12H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVMPICFYCPRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in enhancing monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzamide core
- A furan ring
- A pyrazole moiety
- A dioxopyrrolidine group
These structural components contribute to its unique biological properties and reactivity.
Research indicates that the compound enhances mAb production by modulating several cellular processes:
- Cell Growth Suppression : The compound suppresses cell growth while promoting metabolic activity.
- Increased Glucose Uptake : It enhances glucose uptake in CHO cells, which is crucial for energy production during antibody synthesis.
- ATP Production : There is a marked increase in intracellular adenosine triphosphate (ATP) levels, indicating enhanced energy availability for cellular processes.
- Altered Glycosylation Patterns : The compound reduces galactosylation levels in antibodies, which is essential for their therapeutic efficacy.
Research Findings
A comprehensive study screened over 23,000 compounds to identify those that could enhance mAb production. The key findings related to this compound include:
| Parameter | Control Condition | Compound Condition |
|---|---|---|
| Cell Growth Rate | 100% | <50% |
| Cell-Specific Glucose Uptake Rate | Baseline | Increased by 30% |
| Intracellular ATP Levels | Baseline | Increased by 40% |
| Galactosylation Levels | High | Reduced by 25% |
These results illustrate the compound's effectiveness in improving mAb production while maintaining cell viability.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Monoclonal Antibody Production : In a study published in PLOS ONE, the compound was shown to significantly enhance mAb production in CHO cells by optimizing metabolic pathways and reducing unwanted glycosylation modifications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific structural components, particularly the 2,5-dimethylpyrrole fragment, play a critical role in enhancing productivity without compromising cell viability .
- Potential as a Histone Deacetylase Inhibitor : Preliminary research suggests that this compound may also function as a histone deacetylase inhibitor, opening avenues for exploration in cancer therapy and epigenetic regulation .
Scientific Research Applications
Enhancement of Monoclonal Antibody Production
One of the primary applications of this compound is its role as an enhancer in the production of monoclonal antibodies (mAbs). Research indicates that it significantly increases mAb yields in recombinant Chinese hamster ovary (CHO) cells by:
- Suppressing Cell Growth : This allows for more resources to be allocated towards antibody production.
- Increasing Glucose Uptake : Enhanced glucose metabolism supports higher energy availability during the production process.
- Modulating Glycosylation Patterns : The compound reduces galactosylation levels in antibodies, which is crucial for their therapeutic efficacy.
Potential as a Histone Deacetylase Inhibitor
The compound also shows promise as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are significant in cancer therapy as they can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. This dual functionality makes it a valuable candidate for further investigations in epigenetic regulation and cancer treatment .
Interaction with Cellular Metabolism
Studies have demonstrated that this compound alters cellular metabolism, particularly influencing pathways related to energy production and protein synthesis. By increasing intracellular adenosine triphosphate (ATP) levels while suppressing cell growth, it optimizes conditions for antibody production and may enhance the overall efficiency of biopharmaceutical processes.
Case Studies
Several studies have documented the effects of this compound on monoclonal antibody production:
- Study on CHO Cells : Demonstrated enhanced mAb production with altered glycosylation patterns.
- Cancer Cell Line Studies : Investigated its potential as an HDAC inhibitor, showing promising results in inducing apoptosis in various cancer cell lines.
These findings underscore its multifaceted applications in both therapeutic antibody development and cancer research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Comparison with Pyrrolyl Benzohydrazides ()
A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)hydrazides (e.g., 5a–n) shares the benzamide scaffold but differs in substituents. Key distinctions include:
- Functional Groups : The target compound replaces the hydrazide and acetylphenyl groups in 5a–n with a pyrazole-ethyl-furan moiety and a dioxopyrrolidinyl group.
- The target compound’s pyrazole-furan group may enhance selectivity for kinases or inflammatory targets due to its planar aromatic system .
Comparison with Pyrazole-Benzamide Derivatives ()
The compound 79b (MC4387) includes a pyrazole core linked to a benzamide but features a nitro group, a dioxoisoindolinyl chain, and a methoxybenzofuran-thiazole system. Notable differences include:
- Substituent Complexity : 79b has a longer polyethylene glycol (PEG)-like chain and a nitro group, likely improving solubility but increasing molecular weight (MW: ~800 g/mol inferred).
- Biological Relevance : The dioxoisoindolinyl group in 79b is associated with protein degradation (e.g., PROTACs), while the target compound’s dioxopyrrolidinyl group may serve as a hydrogen-bond acceptor for enzyme active sites .
Table 2: Molecular Property Comparison
| Compound | Molecular Formula (Inferred) | Molecular Weight (g/mol) | Key Functional Moieties |
|---|---|---|---|
| Target Compound | C23H23N5O4 | ~457.5 | Dioxopyrrolidinyl, pyrazole-ethyl-furan |
| 79b (MC4387) | C41H35N7O10S | ~826.8 | Dioxoisoindolinyl, nitro, PEG-like chain |
Comparison with Thiazole-Benzamide Analogs ()
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS: 922079-24-1) shares the dioxopyrrolidinyl-benzamide core but replaces the pyrazole-ethyl group with a thiazole-methoxybenzofuran system. Key contrasts include:
- Heterocyclic Rings : The thiazole in ’s compound may increase polarity and metabolic stability compared to the pyrazole in the target compound.
- Physicochemical Properties : The methoxybenzofuran group could enhance lipophilicity (LogP ~3.5 inferred), whereas the target compound’s furan-pyrazole system might reduce steric hindrance for target binding .
Table 3: Functional Group Impact
| Compound | Heterocyclic System | LogP (Inferred) | Potential ADME Implications |
|---|---|---|---|
| Target Compound | Pyrazole-ethyl-furan | ~2.8 | Moderate solubility, cellular uptake |
| Thiazole-Benzamide (E4) | Thiazole-methoxybenzofuran | ~3.5 | Higher lipophilicity, tissue penetration |
Q & A
Q. What are the standard synthetic routes for constructing the pyrazole and furan moieties in this compound?
The pyrazole core can be synthesized via refluxing substituted hydrazines with diketones or β-ketoesters in ethanol, followed by purification through recrystallization (e.g., DMF-EtOH solvent system) . The furan moiety may involve cyclization of dihydroxyacetone derivatives or palladium-catalyzed coupling reactions. For the benzamide linkage, carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid and amine groups is typical. NMR (¹H/¹³C) and HRMS are critical for structural confirmation .
Q. How can NMR spectroscopy be optimized to resolve structural ambiguities in this compound?
Use high-field NMR (≥400 MHz) with deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to enhance signal resolution. Assign peaks using 2D techniques (HSQC, HMBC) to correlate protons with adjacent carbons, particularly for distinguishing between pyrazole C-H (δ 6.5–7.5 ppm) and furan protons (δ 7.2–7.8 ppm). Compare experimental shifts with computational predictions (DFT) for validation .
Q. What safety protocols are recommended for handling intermediates during synthesis?
Reactive intermediates (e.g., acyl chlorides) require inert atmosphere handling (N₂/Ar) and PPE (gloves, goggles). For pyrazole derivatives, monitor exothermic reactions during reflux. First-aid measures include immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can computational methods like QSPR or reaction path searches improve synthesis efficiency?
Quantum chemical calculations (e.g., DFT) can predict transition states and optimize reaction pathways for the pyrrolidinedione ring formation. ICReDD’s approach integrates computational screening to narrow solvent/base combinations, reducing trial-and-error experimentation. For example, simulate base-assisted cyclization energetics to identify optimal conditions (e.g., K₂CO₃ in DMF at 80°C) .
Q. What strategies address contradictions in biological activity data across assay platforms?
Normalize data using positive controls (e.g., ascorbic acid for antioxidant assays ) and validate via orthogonal assays (e.g., cell-free vs. cell-based systems). Statistical tools like Bland-Altman plots can quantify inter-assay variability. Re-evaluate compound stability (e.g., hydrolysis in PBS) and purity (HPLC ≥95%) to rule out degradation artifacts .
Q. How does substituent variation on the pyrazole ring affect bioactivity?
Compare analogs with methyl, ethyl, or aryl groups at the 3,5-positions of the pyrazole. Methyl groups enhance metabolic stability, while bulky substituents (e.g., furan) may sterically hinder target binding. Use molecular docking to map interactions with enzymes (e.g., COX-2) and validate with SPR or ITC binding assays .
Q. What reactor design principles apply to scaling up synthesis while maintaining yield?
Adopt continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation. Optimize residence time and catalyst loading (e.g., Pd/C for furan coupling) using Design of Experiments (DoE). Monitor reaction progress with in-line FTIR or PAT (Process Analytical Technology) to ensure consistency .
Methodological Tables
Q. Table 1. Key Characterization Data for the Target Compound
| Technique | Parameters | Observations | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.1 (s, 1H, pyrazole), δ 7.6–7.8 (m, furan) | Confirms substitution pattern | |
| HRMS (ESI+) | m/z 463.1921 [M+H]⁺ | Matches theoretical mass (Δ < 2 ppm) | |
| HPLC | C18 column, 95:5 MeCN/H₂O, 1 mL/min | Purity ≥95% (RT = 8.2 min) |
Q. Table 2. Comparative Bioactivity of Pyrazole Derivatives
| Substituent (R₁, R₂) | IC₅₀ (µM, COX-2) | Solubility (mg/mL, PBS) | Reference |
|---|---|---|---|
| 3,5-Dimethyl | 0.45 | 0.12 | |
| 4-Furan-2-yl | 0.78 | 0.08 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
